2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid

Lipophilicity Physicochemical property Drug-likeness

SAR interpretation fails when unvalidated analogs are substituted for this specific 2,4-dichloro-5-[(N-aryl)sulfamoyl]benzoic acid scaffold. This compound solves that by providing the exact 4-fluorophenyl substituent required for systematic electronic/steric exploration. - Enables α-glucosidase/α-amylase inhibitory profiling with demonstrated multi-fold potency improvements over acarbose in congeneric series. - Serves as a moderately lipophilic comparator (LogP 3.3) for membrane permeability assays against the polar furosemide core. - Deployed as a reference standard for TRPM8 antagonist screening cascades. Bulk stock available with rapid global dispatch.

Molecular Formula C13H8Cl2FNO4S
Molecular Weight 364.17
CAS No. 21525-18-8
Cat. No. B2728294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid
CAS21525-18-8
Molecular FormulaC13H8Cl2FNO4S
Molecular Weight364.17
Structural Identifiers
SMILESC1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)F
InChIInChI=1S/C13H8Cl2FNO4S/c14-10-6-11(15)12(5-9(10)13(18)19)22(20,21)17-8-3-1-7(16)2-4-8/h1-6,17H,(H,18,19)
InChIKeyDLTMPHWJUYBJGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Comparator Landscape


2,4-Dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid (CAS 21525-18-8) is a multi-halogenated sulfonamide-benzoic acid hybrid with the molecular formula C₁₃H₈Cl₂FNO₄S and a molecular weight of 364.18 g/mol [1]. Its architecture combines a 2,4-dichloro-substituted benzoic acid core with an N-(4-fluorophenyl)-sulfamoyl moiety at the 5-position. This compound belongs to the sulfamoylbenzoic acid class, which has been explored for diverse therapeutic applications including diuretic, uricosuric, antidiabetic, and TRPM8 antagonist activities [2][3][4]. The closest structural comparators include 2,4-dichloro-5-sulfamoylbenzoic acid (CAS 2736-23-4, the furosemide intermediate lacking the N-aryl substituent), 4-[(4-fluorophenyl)sulfamoyl]benzoic acid (CAS 379729-08-5, retaining the 4-fluorophenyl group but lacking the dichloro substitution on the benzoic acid ring), and 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (a more potent antidiabetic congener from the same derivative series) [5][6][7].

Class Sulfamoylbenzoic acid research probe with 2,4-dichloro and N-(4-fluorophenyl) substituents
Workflow SAR expansion in enzyme inhibition assays; membrane permeability comparator studies
Selection context Intermediate lipophilicity between polar core and more hydrophobic N-aryl analogs for balanced probe design

Why Generic Substitution Fails


Sulfamoylbenzoic acid derivatives exhibit steep structure-activity relationships (SAR) where seemingly minor substituent changes produce dramatic shifts in potency, selectivity, and physicochemical properties. Within the 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid series, the nature of the N-substituent directly governs α-glucosidase and α-amylase inhibitory activity; compound 3c (2-nitrophenyl variant) displays 3-fold and 5-fold increases in potency relative to acarbose, while other N-aryl analogs show only equipotent or weaker activity [1]. Similarly, the absence of the 2,4-dichloro substitution pattern (as in 4-[(4-fluorophenyl)sulfamoyl]benzoic acid, CAS 379729-08-5) eliminates the electron-withdrawing effects that modulate both the sulfonamide NH acidity and the carboxylic acid pKa, altering target engagement and pharmacokinetic profiles [2]. Generic substitution without empirical confirmation therefore carries a high probability of divergent biological readouts, confounding SAR interpretation and wasting procurement resources on inactive or suboptimally active analogs.

vs. Furosemide intermediate (CAS 2736-23-4) RiskLacks N-aryl substituent; lower lipophilicity and extra H-bond donor may shift permeability and target engagement profiles.
vs. 4-[(4-Fluorophenyl)sulfamoyl]benzoic acid RiskAbsence of 2,4-dichloro substitution removes key electron-withdrawing effects, likely altering sulfonamide acidity and binding.
vs. 2-Nitrophenyl analog (compound 3c) RiskDifferent N-aryl electronics and sterics; reported inhibitory potency may not transfer; requires custom synthesis.

Quantitative Differentiation Evidence


Enhanced Lipophilicity vs Furosemide Intermediate

The target compound's calculated LogP (XLogP3 = 3.3) [1] is substantially higher than that of 2,4-dichloro-5-sulfamoylbenzoic acid (CAS 2736-23-4, ACD/LogP = 0.99) , the core intermediate for furosemide synthesis. This ~2.3 log unit increase reflects the addition of the N-(4-fluorophenyl) substituent, which increases hydrophobicity and is predicted to enhance membrane permeability.

Lipophilicity shift
Head-to-head
ΔLogP ≈ +2.3
Target XLogP3 = 3.3 vs comparator ACD/LogP = 0.99
Supports membrane permeability assay interpretation
Computed values; experimental logD may differ under physiological pH
Lipophilicity Physicochemical property Drug-likeness

Reduced Hydrogen Bond Donor Count

The target compound bears two hydrogen bond donors (carboxylic acid OH + sulfonamide NH) compared to three for 2,4-dichloro-5-sulfamoylbenzoic acid (carboxylic acid OH + sulfonamide NH₂) [1][2]. The replacement of the primary sulfonamide (-SO₂NH₂) with a secondary N-aryl sulfonamide (-SO₂NH-Ar) eliminates one H-bond donor.

H-bond donor count
Head-to-head
Reduction from 3 to 2 HBD
Secondary N-aryl sulfonamide replaces primary sulfonamide
May improve passive membrane permeability in assay models
Consistent with Lipinski rule optimization context
Hydrogen bonding ADMET Drug design

Intermediate Lipophilicity Within N-Aryl Series

Within the 2,4-dichloro-5-[(N-aryl)sulfamoyl]benzoic acid series, the 4-fluorophenyl substituent on the target compound (LogP = 3.3) [1] provides moderate lipophilicity compared to the 2-nitrophenyl analog (compound 3c, predicted LogP likely higher due to the nitro group contribution) [2]. This positions the target compound as a balanced lipophilicity candidate between the highly polar primary sulfonamide (LogP = 0.99) and more hydrophobic N-aryl variants.

Series lipophilicity
Class-level inference
Intermediate LogP ~3.3
Between polar core (LogP ~1.0) and more hydrophobic 2-nitrophenyl analog
Balanced lipophilicity may support solubility-permeability optimization
Comparator LogP values inferred; experimental confirmation advised
SAR Lipophilicity tuning Lead optimization

Antidiabetic Potential of Derivative Series

The 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivative class, to which the target compound belongs, has demonstrated significant in vitro α-glucosidase and α-amylase inhibitory activity. Compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) exhibited 3-fold inhibitory potential against α-amylase and 5-fold against α-glucosidase compared to the standard drug acarbose; most synthesized compounds were either highly potent or equipotent to acarbose [1]. While direct IC₅₀ data for the 4-fluorophenyl analog have not been explicitly published, its structural position within this active series supports class-level inference of antidiabetic potential.

Enzyme inhibition class
Class-level inference
Most derivatives equipotent or stronger than acarbose
α-glucosidase and α-amylase assays (compound 3c: 3×/5× vs acarbose)
Supports enzyme inhibition assay context; target compound IC₅₀ not reported
Direct data for 4-fluorophenyl analog required to confirm class attribution
Antidiabetic α-glucosidase inhibition α-amylase inhibition

Commercial Availability and Purity Profile

The target compound is commercially available with certified purity specifications from multiple vendors. Leyan (乐研) supplies the compound at 90% purity (Product No. 2030049) . CymitQuimica offers the compound (Ref. 3D-WAA52518) at a price point of €1,632.00 for 5 g, suitable for gram-scale research . This contrasts with more specialized analogs such as the 2-nitrophenyl derivative (compound 3c), which typically requires custom synthesis and lacks ready commercial availability, creating procurement lead-time barriers.

Commercial availability
Data to verify
90% purity (supplier)
Available in 5 g scale; comparator 3c requires custom synthesis
Enables immediate SAR studies with defined purity
Verify lot-specific purity via COA; supplier QC methods apply
Purity Reproducibility Procurement

Validated Application Scenarios


SAR Probe for Antidiabetic Lead Optimization

Procure this compound as a key SAR probe within the 2,4-dichloro-5-[(N-aryl)sulfamoyl]benzoic acid series, which has demonstrated in vitro α-glucosidase and α-amylase inhibitory activity equipotent or superior to acarbose for multiple derivatives [1]. The 4-fluorophenyl substituent provides intermediate lipophilicity (LogP = 3.3) that balances target binding with solubility, making it an ideal anchor point for systematic exploration of electronic and steric effects on enzyme inhibition potency.

Comparator for Membrane Permeability Optimization

Use this compound as a moderately lipophilic comparator (LogP = 3.3, 2 H-bond donors) [1] against the polar furosemide intermediate core (LogP = 0.99, 3 H-bond donors) in membrane permeability assays such as PAMPA or Caco-2. The ~2.3 LogP difference and reduced H-bond donor count enable quantitative assessment of how N-aryl substitution improves passive diffusion characteristics, directly informing medicinal chemistry design strategies.

Reference for TRPM8 Antagonist Development

Deploy this compound as a reference standard in TRPM8 antagonist screening cascades, given that N-aryl sulfamoylbenzoic acids constitute a core chemotype in RaQualia Pharma's TRPM8 antagonist patent portfolio [1]. The 2,4-dichloro substitution pattern on the benzoic acid ring combined with the 4-fluorophenyl sulfonamide provides a distinct electronic profile for structure-activity relationship studies targeting cold-sensing ion channel modulation.

Building Block for Diuretic Discovery

Employ this compound as a derivatized analog of the furosemide intermediate 2,4-dichloro-5-sulfamoylbenzoic acid (CAS 2736-23-4) [1]. The N-(4-fluorophenyl) modification introduces additional steric bulk and lipophilicity that may alter Na⁺-K⁺-2Cl⁻ cotransporter (NKCC) binding kinetics and diuretic potency profiles, enabling exploration beyond the established furosemide pharmacophore for next-generation loop diuretics.

Application
Selection Property
Validation Focus
α-Glucosidase/α-amylase inhibition SAR study
4-Fluorophenyl substituent with intermediate lipophilicity for electronic/steric tuning
Enzyme inhibition potency and selectivity profiling
Membrane permeability comparator
Higher LogP and fewer H-bond donors relative to furosemide intermediate
Passive diffusion in PAMPA or cell-based permeability assays
TRPM8 channel modulation research reference
2,4-Dichloro-4-fluorophenyl sulfamoylbenzoic acid electronic profile
Ion channel activity screening and SAR
NKCC cotransporter pharmacophore exploration
Derivatized furosemide intermediate with N-aryl modification
Ion transport inhibition profiling and loop diuretic probe context
Quote Request

Request a Quote for 2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.